![molecular formula C20H23ClN2O B5091042 2-(4-benzyl-1-piperidinyl)-N-(2-chlorophenyl)acetamide](/img/structure/B5091042.png)
2-(4-benzyl-1-piperidinyl)-N-(2-chlorophenyl)acetamide
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Overview
Description
The compound is a synthetic molecule characterized by the presence of both a piperidine and an acetamide group, indicating its potential relevance in pharmacological research. Such compounds are often explored for their biological activities, chemical reactions, and physicochemical properties.
Synthesis Analysis
The synthesis of related compounds often involves the formation of a piperidine ring, followed by functionalization with benzyl and chlorophenyl groups. Techniques may include nucleophilic substitution reactions, amidation, and use of catalysts to improve yield and selectivity (Moskalik, 2023).
Molecular Structure Analysis
The molecular structure of such compounds typically features a complex arrangement of atoms that allows for specific interactions with biological targets. Advanced techniques like X-ray crystallography and NMR spectroscopy are used to elucidate structural details, including stereochemistry and conformations.
Chemical Reactions and Properties
Compounds like 2-(4-benzyl-1-piperidinyl)-N-(2-chlorophenyl)acetamide can undergo various chemical reactions, including hydrolysis, oxidation, and conjugation, which can affect their biological activity and stability. These reactions are crucial for understanding the compound's mechanism of action and metabolism (Caccia, 2007).
properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-N-(2-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c21-18-8-4-5-9-19(18)22-20(24)15-23-12-10-17(11-13-23)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHLRIDQHXBFQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzylpiperidin-1-yl)-N-(2-chlorophenyl)acetamide |
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